molecular formula C15H10F3N5O B7158778 N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-3-(trifluoromethyl)pyridine-2-carboxamide

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-3-(trifluoromethyl)pyridine-2-carboxamide

Cat. No.: B7158778
M. Wt: 333.27 g/mol
InChI Key: BDLKDFNKAYAOSA-UHFFFAOYSA-N
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Description

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-3-(trifluoromethyl)pyridine-2-carboxamide is a heterocyclic compound that features a triazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the triazole and pyridine rings imparts unique chemical properties, making it a valuable target for synthesis and study.

Properties

IUPAC Name

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-3-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O/c16-15(17,18)11-5-2-6-19-12(11)14(24)22-10-4-1-3-9(7-10)13-20-8-21-23-13/h1-8H,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLKDFNKAYAOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=N2)C(F)(F)F)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-3-(trifluoromethyl)pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the formation of the triazole ring through a cyclization reaction involving hydrazines and carboxylic acids. The pyridine ring is then introduced via a coupling reaction with appropriate reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as one-pot synthesis and parallel synthesis are employed to streamline the process. These methods minimize the need for extensive purification steps and reduce the overall production time .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-3-(trifluoromethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the triazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole or pyridine rings, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-3-(trifluoromethyl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-3-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects. The pyridine ring enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyridine derivatives, such as:

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a triazole moiety.

    Trazodone: An antidepressant containing a triazole ring.

    Nefazodone: An antidepressant with a triazole structure

Uniqueness

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-3-(trifluoromethyl)pyridine-2-carboxamide is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .

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